

Computational Modeling of Diethyl Allyl Phosphate Reactivity: A Comparative Guide

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Compound of Interest

Compound Name: Diethyl allyl phosphate

CAS No.: 3066-75-9

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The computational modeling of organophosphate reactivity is a critical tool in understanding their mechanisms of action, predicting their stability, and designing new molecules with desired properties. This guide provides a comparative overview of computational approaches for studying the reactivity of **Diethyl Allyl Phosphate** (DEAP), a representative organophosphate with applications in synthesis. Due to the limited availability of direct comparative studies on DEAP, this guide draws upon computational and experimental data from closely related organophosphate compounds to provide a comprehensive framework for researchers.

Comparison of Computational Models for Organophosphate Reactivity

The accuracy of computational predictions for organophosphate reactivity is highly dependent on the chosen theoretical model. Density Functional Theory (DFT) is a widely used method, but the choice of functional and basis set is crucial. Below is a summary of computational models used in the study of related phosphate esters, which can be applied to DEAP.

| Computational Model | Compound Studied | Reaction Type | Key Findings | Reference |
|--------------------------|--------------------------|-----------------------|--|-----------|
| CBS-QB3 | Triethyl phosphate (TEP) | Thermal Decomposition | <p>Provided accurate kinetic parameters for concerted elimination reactions. Transition state optimization was performed at the B3LYP/6-311G(2d,d,p) level.[1][2][3]</p> | [1][2][3] |
| MPWB1K, MPW1B95, PBE1PBE | Dimethylphosphate | Hydrolysis | <p>Benchmarking against CCSD(T)/CBS showed these functionals to be the most accurate for activation and reaction energies.[4][5][6]</p> | [4][5][6] |
| B3LYP/6-311++G(2d,2p) | Dimethylphosphate | Hydrolysis | <p>Used for geometry optimizations in the benchmarking study, providing a reliable level of theory for structural predictions.[4][5][6]</p> | [4][5][6] |

| | | | |
|----------------------------|------------------------------------|-----------------------|--|
| ω B97XD/6-311G(d,p) | Nitroalkyl phosphates | Thermal Decomposition | Found to be suitable for studying single-step mechanisms with six-membered transition states. |
| B3LYP/6-31G* | Diethyl α -acylphosphonates | Condensation Reaction | Indicated as a suitable and precise method for studying the molecular structure of related α -iminophosphonates.[7] |

Experimental Data for Analogous Organophosphate Reactions

Direct experimental kinetic and thermodynamic data for the reactivity of **Diethyl Allyl Phosphate** are not readily available in the literature. However, data from analogous reactions of other organophosphates can serve as a valuable benchmark for computational models.

| Compound | Reaction Type | Experimental Conditions | Activation Energy (Ea) / Rate Constant (k) | Reference |
|--------------------------|-----------------------------|--------------------------------|---|-----------|
| Triethyl phosphate (TEP) | Pyrolysis | High temperature (1200-1700 K) | Model validated against CO time-history data and ignition delay times.[1][2][3] | [1][2][3] |
| Diethyl allylphosphonate | Michaelis-Arbuzov Synthesis | 71 °C, 3 h | Yield: 98% | |
| Various Esters | Alkaline Hydrolysis | Aqueous NaOH | Second-order rate constants determined. | [8] |

Experimental Protocols

General Protocol for Kinetic Analysis of Organophosphate Hydrolysis

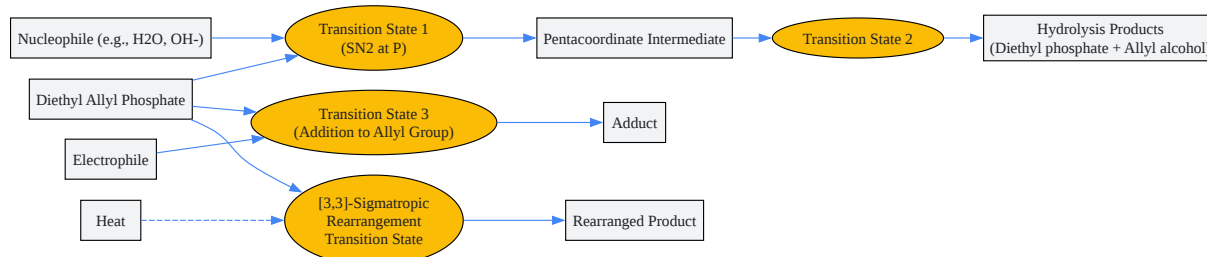
A common method for studying the hydrolysis kinetics of organophosphate esters involves monitoring the reaction progress over time using spectroscopic or chromatographic techniques. [8]

- **Reaction Setup:** A solution of the organophosphate ester of known concentration is prepared in a suitable solvent (e.g., water, buffer solution). The reaction is initiated by adding a catalyst (e.g., acid or base) or by adjusting the temperature.
- **Sampling:** Aliquots of the reaction mixture are withdrawn at specific time intervals.
- **Quenching:** The reaction in the aliquots is stopped, typically by rapid cooling or by neutralizing the catalyst.

- **Analysis:** The concentration of the reactant or a product in each aliquot is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis spectroscopy.
- **Data Analysis:** The concentration data is plotted against time, and the rate constant is determined by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order kinetics). The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Signaling Pathways and Reaction Mechanisms

The reactivity of **Diethyl Allyl Phosphate** can involve several pathways, including nucleophilic substitution at the phosphorus center, reactions at the allyl group, and pericyclic reactions. Computational modeling is instrumental in elucidating these complex mechanisms.

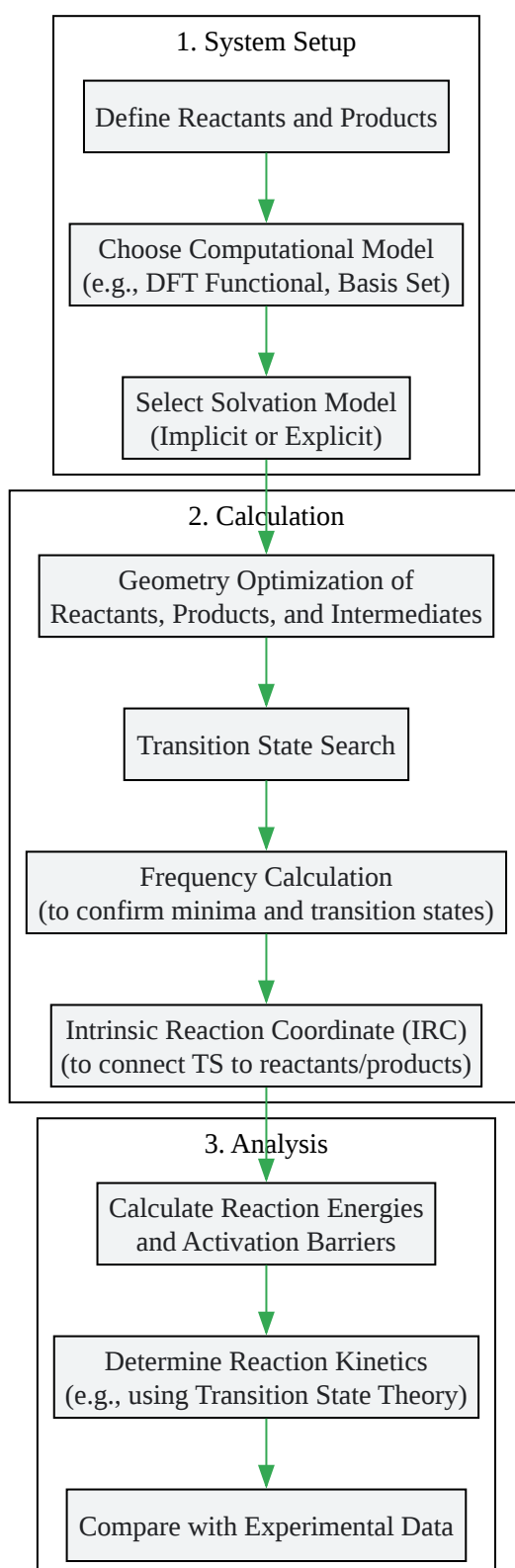


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Caption: Potential reaction pathways for **Diethyl Allyl Phosphate**.

Computational Workflow

The process of computationally modeling the reactivity of a molecule like **Diethyl Allyl Phosphate** typically follows a structured workflow.



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Caption: A typical workflow for computational reactivity studies.

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